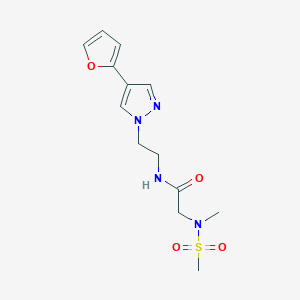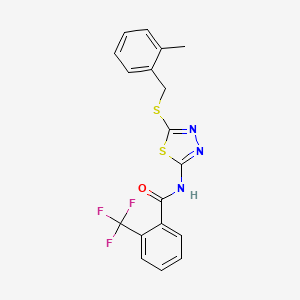
(R)-(+)-1,1,2-Triphenyl-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-1,1,2-Triphenyl-1,2-ethanediol is a chiral diol compound with the molecular formula C20H18O2. It is known for its unique stereochemistry and is often used in asymmetric synthesis and chiral resolution processes. The compound features two hydroxyl groups attached to a central carbon atom, which is also bonded to three phenyl groups, making it a highly sterically hindered molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol typically involves the reduction of benzoin or benzil using chiral catalysts or reagents. One common method is the asymmetric reduction of benzil using a chiral borane reagent, such as ®-(+)-2-methyl-CBS-oxazaborolidine, in the presence of a reducing agent like sodium borohydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol often employs similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product. Additionally, the use of recyclable chiral catalysts and green chemistry principles is becoming more prevalent in industrial settings to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-1,1,2-Triphenyl-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Benzil or benzoin derivatives.
Reduction: Triphenylethane derivatives.
Substitution: Halogenated or aminated triphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-(+)-1,1,2-Triphenyl-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying stereochemistry.
Medicine: Investigated for its potential use in drug synthesis and as a chiral auxiliary in pharmaceutical research.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol primarily involves its ability to induce chirality in chemical reactions. The compound’s chiral center interacts with substrates and reagents, leading to the formation of enantiomerically enriched products. This interaction often involves the formation of hydrogen bonds between the hydroxyl groups of the diol and the functional groups of the substrates, stabilizing the transition state and directing the stereochemical outcome of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(-)-1,1,2-Triphenyl-1,2-ethanediol: The enantiomer of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol, with similar chemical properties but opposite stereochemistry.
Benzoin: A precursor in the synthesis of ®-(+)-1,1,2-Triphenyl-1,2-ethanediol, featuring a similar diol structure but with different substituents.
Benzil: Another precursor, which can be reduced to form ®-(+)-1,1,2-Triphenyl-1,2-ethanediol.
Uniqueness
®-(+)-1,1,2-Triphenyl-1,2-ethanediol is unique due to its high steric hindrance and strong chiral induction capabilities. Its ability to form stable hydrogen bonds and its rigid structure make it an excellent chiral auxiliary in asymmetric synthesis, providing high enantioselectivity and yield in various chemical reactions.
Eigenschaften
IUPAC Name |
(2R)-1,1,2-triphenylethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid](/img/structure/B2601429.png)




![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)
![(2E)-1-[3-(4-chlorophenyl)azepan-1-yl]but-2-en-1-one](/img/structure/B2601438.png)



![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2601446.png)
